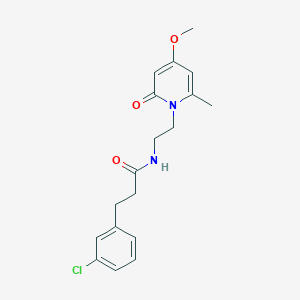
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea, also known as DCPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolyl ureas and has shown promising results in various scientific research studies.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Antitumor Applications
1,3-Dicyclopropyl-1H-pyrazol-5-amine derivatives, which are structurally similar to the compound , have been explored for their antitumor applications. A study focused on the design, synthesis, and biological evaluation of these derivatives.
Anti-tubercular Potential
Imidazole containing compounds, which are structurally related to the compound , have shown anti-tubercular potential . In a study, certain compounds showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation .
properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-15-14(19)16-7-8-18-13(11-5-6-11)9-12(17-18)10-3-4-10/h9-11H,2-8H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRQLVPQSJVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)


![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)



![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)
